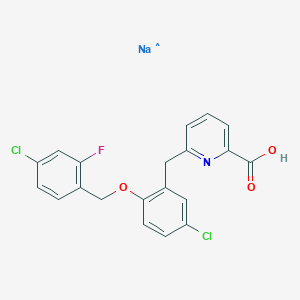
Gsk-269984A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK-269984A is a small molecule antagonist of the Prostaglandin E2 Receptor 1 (EP1). It has a molecular formula of C20H14Cl2FNNaO3 and a molecular weight of 429.22 g/mol . This compound is primarily used in scientific research to study its effects on inflammatory pain and other related conditions .
Preparation Methods
The synthesis of GSK-269984A involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic chemistry techniques, including nucleophilic substitution and condensation reactions .
Chemical Reactions Analysis
GSK-269984A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GSK-269984A has several scientific research applications, including:
Chemistry: It is used to study the interactions of small molecules with the Prostaglandin E2 Receptor 1.
Biology: It is used to investigate the role of the EP1 receptor in various biological processes, including inflammation and pain.
Medicine: It is being studied for its potential therapeutic effects in treating inflammatory pain and other related conditions.
Industry: It is used in the development of new drugs targeting the EP1 receptor.
Mechanism of Action
GSK-269984A exerts its effects by competitively binding to the Prostaglandin E2 Receptor 1 (EP1), thereby blocking the action of prostaglandin E2. This inhibition leads to a reduction in inflammatory pain and other related symptoms. The molecular targets and pathways involved include the EP1 receptor and downstream signaling pathways that mediate pain and inflammation .
Comparison with Similar Compounds
GSK-269984A is unique in its high affinity and selectivity for the EP1 receptor. Similar compounds include:
GSK-269962A: A Rho kinase inhibitor with affinity for both ROCK1 and ROCK2.
GSK-269984B: Another EP1 receptor antagonist with slightly different chemical properties.
These compounds share similar mechanisms of action but differ in their specific targets and therapeutic applications.
Properties
Molecular Formula |
C20H14Cl2FNNaO3 |
|---|---|
Molecular Weight |
429.2 g/mol |
InChI |
InChI=1S/C20H14Cl2FNO3.Na/c21-14-6-7-19(27-11-12-4-5-15(22)10-17(12)23)13(8-14)9-16-2-1-3-18(24-16)20(25)26;/h1-8,10H,9,11H2,(H,25,26); |
InChI Key |
JZFSUUQDZSQOHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)CC2=C(C=CC(=C2)Cl)OCC3=C(C=C(C=C3)Cl)F.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















